molecular formula C11H16ClN3O3S B2524298 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide CAS No. 1385143-64-5

2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide

Cat. No.: B2524298
CAS No.: 1385143-64-5
M. Wt: 305.78
InChI Key: GCHSCFRSYAKUBW-UHFFFAOYSA-N
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Description

2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide is a chemical compound that belongs to the pyridine family It is characterized by the presence of a sulfonamide group attached to a pyridine ring, which is further substituted with a chloro and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide typically involves the reaction of 6-chloro-5-methylpyridine-3-sulfonamide with 3-methylbutanoyl chloride under suitable reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions and catalysts for the synthesis. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and reagents, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfonamide group to an amine.

    Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents, elevated temperatures.

Major Products Formed

    Oxidation: Sulfonic acids, oxidized pyridine derivatives.

    Reduction: Amines, reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The chloro and methyl groups on the pyridine ring can influence the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-methylpyridine-3-sulfonamide: Shares the pyridine and sulfonamide core structure but lacks the butanamide moiety.

    2-(6-Chloro-5-methylpyridine-3-sulfonamido)benzamide: Similar structure with a benzamide group instead of the butanamide group.

    Methyl 2-(6-chloro-5-methylpyridine-3-sulfonamido)pyridine-4-carboxylate: Contains a carboxylate group on the pyridine ring.

Uniqueness

2-(6-Chloro-5-methylpyridine-3-sulfonamido)-3-methylbutanamide is unique due to the presence of the butanamide moiety, which can influence its chemical reactivity and biological activity. The combination of the sulfonamide, chloro, and methyl groups on the pyridine ring provides a distinct set of properties that can be leveraged for specific applications in research and industry.

Properties

IUPAC Name

2-[(6-chloro-5-methylpyridin-3-yl)sulfonylamino]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3S/c1-6(2)9(11(13)16)15-19(17,18)8-4-7(3)10(12)14-5-8/h4-6,9,15H,1-3H3,(H2,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHSCFRSYAKUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Cl)S(=O)(=O)NC(C(C)C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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